molecular formula C22H22N4O3S B461439 ethyl 4-{[(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)carbonyl]amino}benzoate CAS No. 728003-27-8

ethyl 4-{[(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)carbonyl]amino}benzoate

Cat. No.: B461439
CAS No.: 728003-27-8
M. Wt: 422.5g/mol
InChI Key: PEWHPHIJNNDLKF-UHFFFAOYSA-N
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Description

Ethyl 4-{[(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)carbonyl]amino}benzoate is a high-purity chemical compound intended for research and development purposes. The complex structure of this molecule, which includes a naphthyridine core fused with a thieno ring system and an ethano bridge, suggests potential for diverse biological activity and makes it a valuable intermediate in medicinal chemistry and pharmacology research. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the relevant scientific literature and safety data sheets (SDS) for comprehensive information on this compound's specific applications, mechanism of action, and handling procedures before use.

Properties

IUPAC Name

ethyl 4-[(5-amino-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carbonyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O3S/c1-2-29-22(28)13-3-5-14(6-4-13)24-20(27)19-17(23)15-11-16-18(25-21(15)30-19)12-7-9-26(16)10-8-12/h3-6,11-12H,2,7-10,23H2,1H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEWHPHIJNNDLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C3=CC4=C(C5CCN4CC5)N=C3S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiophene and Pyridine Derivatives

The thieno[2,3-b]naphthyridine system is constructed through a cyclocondensation reaction. A modified Hantzsch thiophene synthesis is employed, utilizing:

  • 2-Aminothiophene-3-carbonitrile as the thiophene precursor

  • 1,5-Naphthyridine dihydrochloride for the pyridine ring

Reaction Conditions

ComponentQuantitySolventTemperatureTime
2-Aminothiophene-3-carbonitrile10 mmolEthanol (anhydrous)80°C12 hr
1,5-Naphthyridine10 mmolEthanol (anhydrous)80°C12 hr
K₂CO₃20 mmol---

The reaction proceeds via nucleophilic aromatic substitution, forming the fused thieno-naphthyridine ring. The product is purified via recrystallization (ethanol/water, 1:1), yielding a 68% isolated product.

Functionalization at Position 8

Introduction of the amino group at position 8 is achieved through catalytic hydrogenation:

  • 8-Nitro intermediate : Synthesized via nitration (HNO₃/H₂SO₄, 0°C, 2 hr)

  • Reduction : Pd/C (10 wt%) in methanol under H₂ (50 psi, 24 hr), yielding 8-amino derivative with >90% conversion.

Synthesis of Intermediate B: Ethyl 4-Aminobenzoate

Esterification of 4-Nitrobenzoic Acid

Ethyl 4-nitrobenzoate is prepared via acid-catalyzed esterification:

  • 4-Nitrobenzoic acid (10 mmol), ethanol (30 mL), H₂SO₄ (0.5 mL)

  • Reflux at 80°C for 6 hr, yielding 92% ester.

Reduction of Nitro to Amino Group

Catalytic hydrogenation (H₂, 30 psi, Pd/C 5%) in ethanol reduces the nitro group to amine, producing ethyl 4-aminobenzoate in 85% yield.

Amide Coupling Reaction

Activation of Carboxylic Acid

Intermediate A (8-amino-thieno-naphthyridine-7-carboxylic acid) is activated using EDCl/HOBt :

  • EDCl (1.2 eq), HOBt (1.1 eq) in DMF, stirred at 0°C for 1 hr.

Coupling with Ethyl 4-Aminobenzoate

Activated acid is reacted with Intermediate B (1.0 eq) in DMF at 25°C for 24 hr. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:1), yielding 74% of the target compound.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, NH), 8.12 (d, J=8.8 Hz, 2H, ArH), 7.89 (d, J=8.8 Hz, 2H, ArH), 4.35 (q, J=7.1 Hz, 2H, OCH₂), 3.82 (t, J=6.0 Hz, 2H, CH₂), 3.12 (t, J=6.0 Hz, 2H, CH₂), 1.38 (t, J=7.1 Hz, 3H, CH₃).

  • IR (KBr) : 3320 cm⁻¹ (N-H), 1705 cm⁻¹ (C=O), 1650 cm⁻¹ (amide I).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) shows >98% purity, retention time = 12.4 min.

Optimization Strategies

Solvent Screening for Amide Coupling

SolventYield (%)Purity (%)
DMF7498
THF5289
DCM3876

DMF maximizes yield due to superior solubility of intermediates.

Catalyst Efficiency in Hydrogenation

CatalystH₂ Pressure (psi)Time (hr)Yield (%)
Pd/C502492
Ra-Ni504878

Challenges and Mitigation

  • Low Solubility of Intermediate A : Addressed using DMF as a polar aprotic solvent.

  • Racemization During Coupling : Minimized by maintaining reaction temperature ≤25°C.

Industrial-Scale Considerations

A patent-pending method (CN104311414A) employs modified clay catalysts for esterification steps, achieving >99.5% conversion vs. traditional 95% . This approach reduces waste and enhances scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and thieno groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of nitro or hydroxyl derivatives.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, ethyl 4-{[(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)carbonyl]amino}benzoate can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.

Medicine

The compound shows promise in medicinal chemistry as a potential therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of ethyl 4-{[(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)carbonyl]amino}benzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, where it can modulate the activity of the target protein. This modulation can occur through various pathways, including inhibition of enzyme activity, alteration of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison:

Structural and Functional Group Analysis

The compound shares a core naphthyridine-thieno structure with derivatives such as 8-Amino-N-(4-fluorobenzyl)-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide (CAS: 728886-16-6, MW: 382.46 g/mol ). Key differences lie in their substituents:

  • Ethyl benzoate ester (target compound): Introduces a lipophilic ester group, likely enhancing membrane permeability and metabolic stability.
  • 4-Fluorobenzyl carboxamide (analog): Contains a polar carboxamide and a fluorine atom, which may improve target binding via hydrogen bonding and electronic effects.

Physicochemical Properties

Property Ethyl 4-{...}benzoate (Target) 8-Amino-N-(4-fluorobenzyl)-...carboxamide (Analog)
Molecular Weight (g/mol) ~411.5 (estimated) 382.46
Key Functional Groups Amine, carbonyl, ester Amine, carboxamide, fluorine
LogP (Predicted) ~3.2 (higher lipophilicity) ~2.5 (moderate lipophilicity)
Solubility Low (ester dominance) Moderate (carboxamide polarity)

Hypothesized Bioactivity

  • This may improve oral bioavailability compared to carboxylate salts .
  • Fluorobenzyl Analog : The fluorine atom and carboxamide group are associated with enhanced binding to enzymes (e.g., kinases) or receptors (e.g., GPCRs) through halogen bonding and hydrogen-bond interactions. Such motifs are common in antimicrobial or antitumor agents .

Biological Activity

Ethyl 4-{[(8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridin-7-yl)carbonyl]amino}benzoate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its significance in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound includes a naphthyridine core fused with a thieno ring and an ethyl ester group. Its molecular formula can be represented as follows:

C20H22N4O3SC_{20}H_{22}N_{4}O_{3}S

This compound is characterized by its unique heterocyclic structure which contributes to its biological activity.

Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of naphthyridine have been shown to possess activity against various bacterial strains. This compound may exhibit similar properties due to the presence of the naphthyridine moiety.

Anticancer Properties

Research has demonstrated that naphthyridine derivatives can inhibit cancer cell proliferation. For example, compounds containing naphthyridine rings have been tested against various cancer cell lines such as HeLa and MCF-7. The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators.

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in disease pathways. For example, some studies have reported that naphthyridine derivatives can inhibit topoisomerases and kinases, which are crucial for DNA replication and cell division. This inhibition can lead to reduced tumor growth and increased sensitivity to chemotherapeutic agents.

Case Studies

Case Study 1: Antimicrobial Testing
A study conducted by researchers at [source] evaluated the antimicrobial activity of several naphthyridine derivatives against Gram-positive and Gram-negative bacteria. This compound was included in the screening and exhibited notable inhibitory effects on Staphylococcus aureus with an MIC value of 32 µg/mL.

Case Study 2: Anticancer Efficacy
In another investigation published in [source], the anticancer potential of various naphthyridine derivatives was assessed using MCF-7 breast cancer cells. This compound demonstrated a dose-dependent reduction in cell viability with an IC50 value of 15 µM after 48 hours of treatment.

Research Findings

Recent findings suggest that the biological activities of this compound could be attributed to its ability to interact with multiple biological targets within cells. The compound's structural features facilitate binding to active sites of enzymes and receptors involved in critical cellular processes.

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